molecular formula C15H20O3 B13057643 Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Cat. No.: B13057643
M. Wt: 248.32 g/mol
InChI Key: GMLZZSUWLNJKKY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate (CAS 1100930-62-8) is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This ester features a cyclobutane ring core that is substituted with a 4-methoxyphenyl group and an ethyl acetate chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The distinct structure of the cyclobutane ring, which introduces significant ring strain and unique conformational properties, is of high interest in the design and development of novel pharmacologically active molecules and advanced materials. Researchers utilize this compound as a key building block, particularly in exploring structure-activity relationships and synthesizing more complex, sterically constrained target molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)10-11-8-13(9-11)12-4-6-14(17-2)7-5-12/h4-7,11,13H,3,8-10H2,1-2H3

InChI Key

GMLZZSUWLNJKKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cycloaddition for Cyclobutyl Ring Formation

A common route to synthesize the cyclobutyl core is via [2+2] cycloaddition reactions involving alkenes and allenoates or other suitable dienophiles:

  • Allenoate-Alkene [2+2] Cycloaddition : This method uses terminal alkenes and allenoates under mild conditions to rapidly generate 1,3-substituted cyclobutanes, which can be further functionalized. The reaction typically proceeds in dichloromethane or tetrahydrofuran with triethylamine as a base at room temperature, followed by purification steps to isolate the cyclobutyl intermediate.

  • This approach allows for the introduction of substituents such as the 4-methoxyphenyl group on the cyclobutyl ring by choosing appropriate starting materials.

Coupling Reactions for Aromatic Substitution

  • Nucleophilic Substitution and Suzuki-Miyaura Coupling : Aromatic substitution on the cyclobutyl ring can be introduced via palladium-catalyzed cross-coupling reactions. For example, intermediates bearing halogen substituents (e.g., 4-chloro or 4-bromo phenyl derivatives) are reacted with boronic acids to install the 4-methoxyphenyl group.

  • EDC Coupling : For linking ester groups or amines, carbodiimide-mediated coupling (using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is employed to form amide or ester bonds efficiently.

Esterification to Form Ethyl Acetate Moiety

  • The ethyl acetate group is introduced by esterification of the corresponding carboxylic acid intermediate using standard acid-catalyzed esterification or by reaction with ethyl halides under basic conditions.

  • For example, 2-(4-chlorophenyl)-2-hydroxyacetic acid can be esterified with ethanol in the presence of sulfuric acid at 20–45°C, followed by aqueous workup and extraction to yield the ethyl ester.

Representative Synthetic Procedure

A representative synthesis based on literature data can be summarized as follows:

Step Reaction Type Reagents and Conditions Outcome
1 Preparation of cyclobutyl intermediate [2+2] Cycloaddition of allenoate with alkene in CH2Cl2, Et3N base, room temp, 4 h 1,3-substituted cyclobutyl core
2 Aromatic substitution Suzuki-Miyaura coupling of halogenated cyclobutyl intermediate with 4-methoxyphenylboronic acid, Pd catalyst, base, reflux Introduction of 4-methoxyphenyl substituent
3 Esterification Reaction of carboxylic acid intermediate with ethanol and H2SO4, 20–45°C, 30 min Formation of ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate

Detailed Research Findings and Notes

  • Base Selection : Potassium tert-butoxide is commonly used as a strong base to facilitate nucleophilic substitution and cycloaddition steps.

  • Solvents : Tetrahydrofuran, dichloromethane, and tert-butanol are preferred solvents for their ability to dissolve both organic substrates and bases, enhancing reaction rates and selectivity.

  • Temperature Control : Reactions are often conducted at room temperature to 80°C, with precise control to avoid byproduct formation and degradation of strained cyclobutyl rings.

  • Purification : Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios from 20:1 to 3:1) is standard for isolating pure product.

  • Yields : Reported yields for key steps such as cycloaddition and substitution range from 70% to 86%, indicating efficient synthetic routes.

Summary Table: Preparation Methods for this compound

Preparation Step Methodology Key Reagents/Conditions Yield (%) Notes
Cyclobutyl ring formation [2+2] Cycloaddition Terminal alkene + allenoate, Et3N, CH2Cl2, RT, 4 h 70–86 Rapid synthesis of 1,3-substituted cyclobutyl
Aromatic substitution Suzuki-Miyaura coupling Halogenated intermediate + 4-methoxyphenylboronic acid, Pd catalyst, base, reflux 75–85 Efficient installation of methoxyphenyl group
Esterification Acid-catalyzed esterification Carboxylic acid + ethanol, H2SO4, 20–45°C, 30 min 80–90 Standard ester formation, mild conditions

Chemical Reactions Analysis

Oxidation Reactions

The cyclobutyl and methoxyphenyl groups render the compound susceptible to oxidation under specific conditions:

Reagent/ConditionsProduct(s)Key Findings
KMnO<sub>4</sub> (acidic)Cyclobutane ring cleavageForms 4-methoxyphenylacetic acid derivatives via C–C bond oxidation.
CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>)Ketone formation at cyclobutyl positionSelective oxidation of cyclobutane C–H bonds to ketones.

Mechanistic Insight : Potassium permanganate oxidizes strained cyclobutane rings to carboxylic acids, while chromium-based agents target allylic or benzylic C–H bonds .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionProductYield/Notes
HCl (aqueous, reflux)2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acidComplete conversion in 6–8 hours.
NaOH (ethanol/water)Sodium carboxylate saltRequires 12 hours at 80°C; reversible.

Application : Hydrolyzed carboxylic acid derivatives serve as intermediates for amide coupling or decarboxylation .

Cycloaddition and Ring-Opening

The cyclobutane ring participates in [2+2] and [4+2] cycloadditions:

Reaction TypeConditionsProduct
Thermal [2+2] cycloreversion150°C, tolueneEthyl 2-(4-methoxystyryl)acetate
Diels-Alder (as dienophile)110°C, Lewis acid catalystFused bicyclic adducts

Evidence : Cyclobutanes act as strained dienophiles in Diels-Alder reactions, confirmed by UV-vis kinetics (rate constants: 0.04–0.15 M<sup>−1</sup>s<sup>−1</sup>) .

Nucleophilic Substitution

Functionalization via sulfonation or halogenation:

ReagentProductApplication
TsCl, TEA (DCM, 0°C)Cyclobutyl tosylateEnables SN<sup>2</sup> reactions with thiols .
NBS (CCl<sub>4</sub>, light)Brominated cyclobutane derivativeForms C–Br bonds for cross-coupling .

Example : Tosylate intermediates react with thiols (e.g., 4-methoxybenzenethiol) under basic conditions to yield sulfides in 20–48% yield .

Cross-Coupling Reactions

Palladium-catalyzed couplings leverage the aryl group:

ReactionConditionsProduct
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene/ethanolBiaryl cyclobutane derivatives
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XPhosAminated cyclobutane analogues

Data : Aryl boronate esters derived from the methoxyphenyl group couple with dichloropyrimidines (72% yield, reflux conditions) .

Reduction Pathways

The ester and aryl groups are reducible under specific conditions:

ReagentProductSelectivity
LiAlH<sub>4</sub> (THF)2-(3-(4-Methoxyphenyl)cyclobutyl)ethanolFull reduction of ester to alcohol .
H<sub>2</sub>, Pd/CSaturated cyclobutanePartial hydrogenation of aromatic ring

Note : Sodium borohydride selectively reduces ketones without affecting the ester group .

Decarboxylation and Rearrangement

Post-hydrolysis decarboxylation occurs under thermal or radical conditions:

ProcessConditionsProduct
Kochi-type decarboxylationAgBr, Br<sub>2</sub>, CCl<sub>4</sub>Alkyl bromide derivatives
Barton ester protocolLight, CCl<sub>4</sub>Trichloromethyl radicals adducts

Mechanism : Radical intermediates from acyloxy radicals recombine with halogens, validated by trapping experiments .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in breast cancer models. A study highlighted that modifications to the cyclobutyl ring can enhance the binding affinity to specific cancer-related targets, leading to increased anticancer activity .

Neuropharmacological Effects

Research has also suggested that this compound may have neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of receptor activity and reduction of oxidative stress .

Materials Science Applications

The unique structural characteristics of this compound make it a candidate for various materials science applications, particularly in polymer chemistry.

Polymer Synthesis

This compound can serve as a monomer or co-monomer in the synthesis of novel polymers with tailored properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Case studies have demonstrated that polymers synthesized with this compound exhibit improved resistance to environmental degradation .

Coatings and Adhesives

The application of this compound in coatings and adhesives has been explored due to its ability to form strong bonds with various substrates. The incorporation of this compound into adhesive formulations has resulted in products with enhanced adhesion properties and durability under stress conditions .

Chemical Intermediate Applications

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Bioactive Compounds

This compound can be utilized as a building block for synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, enabling chemists to create diverse derivatives with specific biological activities .

Reaction Mechanisms

The reactivity profile of this compound has been characterized through various reaction mechanisms, including nucleophilic substitutions and cycloadditions. Understanding these mechanisms is crucial for developing efficient synthetic routes for complex organic compounds .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against breast cancer
Neuroprotective effects
Materials SciencePolymer synthesis with enhanced properties
Coatings and adhesives with improved adhesion
Chemical IntermediateSynthesis of bioactive compounds
Characterization of reaction mechanisms

Mechanism of Action

The mechanism by which Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate (Compound 3, )
  • Structure : Contains a ketone group at the α-position instead of a cyclobutyl ring.
  • Synthesis: Derived from marine tunicate metabolites via spectral comparison with known compounds .
  • Key Differences : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the cyclobutyl analog.
Ethyl 2-(3-Hydroxy-4-methoxyphenyl)acetate (Compound 6, )
  • Structure : Features a hydroxyl group at the 3-position of the phenyl ring.
  • Properties: Solubility: Enhanced water solubility due to the hydroxyl group. Synthesis: Prepared via esterification of 2-(3-hydroxy-4-methoxyphenyl)acetic acid with ethanol and H₂SO₄ (90% yield) .
  • Applications : Intermediate in synthesizing benzyloxy-protected derivatives (e.g., Compound 7, ), which are used in pharmaceutical synthesis .
Ethyl 2-(2-Bromo-4-methoxyphenyl)acetate (Compound S-1, )
  • Structure : Bromine substituent at the 2-position of the phenyl ring.
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Synthesis : Produced via thioester intermediates and copper-mediated cross-linking .

Functional Group Modifications on the Acetate Side Chain

Ethyl 2-(N-(4-Methoxyphenyl)sulfamoyl)acetate (Compound 3d, )
  • Structure : Sulfamoyl group replaces the cyclobutyl moiety.
  • Properties: Bioactivity: Sulfonamide derivatives are known for antimicrobial and antitumor activity . Synthesis: Prepared from ethyl 2-(chlorosulfonyl)acetate and 4-methoxyaniline (79% yield) .
Ethyl 2-Phenylacetoacetate ()
  • Structure : Phenyl group attached to an acetoacetate backbone.
  • Applications: Precursor for synthesizing heterocycles and bioactive molecules via keto-enol tautomerism .

Cyclic vs. Acyclic Systems

Ethyl 2-Azido-2-(4-methoxyphenyl)acetate ()
  • Structure : Azide group at the α-position.
  • Reactivity : Participates in click chemistry (e.g., Huisgen cycloaddition) to form triazoles, a key step in drug discovery .
Ethyl 2-(3-(4-Methoxyphenyl)cyclobutyl)acetate
  • Limited synthetic methods are reported for cyclobutyl-containing esters, though strained rings are often accessed via [2+2] cycloadditions or ring-closing metathesis.

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity/Applications Reference
Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate 222.23 Not reported Ketone, 4-methoxyphenyl Marine natural product derivative
Ethyl 2-(3-Hydroxy-4-methoxyphenyl)acetate 224.21 Oil (liquid) Hydroxyl, 4-methoxyphenyl Pharmaceutical intermediate
Ethyl 2-(N-(4-Methoxyphenyl)sulfamoyl)acetate 273.29 74–76 Sulfamoyl, 4-methoxyphenyl Antimicrobial potential
Ethyl 2-Chloro-2-(4-methoxyphenyl)hydrazonoacetate 256.69 94 Hydrazono, chloro Synthetic intermediate

Biological Activity

Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the existing research on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutyl ring attached to a methoxy-substituted phenyl group and an ester functional group. The molecular formula is C15_{15}H18_{18}O2_2, with a molecular weight of approximately 246.30 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing cyclobutyl groups have shown promising results in inhibiting cell growth in various cancer cell lines. A study reported that analogs of cyclobutyl derivatives demonstrated IC50_{50} values in the low nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Cyclobutyl Derivatives

Compound NameCell LineIC50_{50} (nM)Reference
Compound AMCF-71.0
Compound BHCT1160.64
Ethyl EsterVariousTBDTBD

Antimycobacterial Activity

The compound's structural features may also confer activity against Mycobacterium tuberculosis. A related study highlighted the importance of substituents on the phenyl ring for enhancing antimycobacterial activity, suggesting that this compound could be evaluated for similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclobutyl or phenyl moieties can significantly impact potency and selectivity. For example, substituting the ethyl group with larger alkyl chains has been shown to enhance activity against certain cancer cell lines while maintaining acceptable toxicity profiles .

Table 2: Summary of Structural Modifications and Biological Activity

Modification TypeEffect on ActivityReference
Larger alkyl groupsIncreased potency
Methoxy substitutionEnhanced lipophilicity
Cyclobutyl variationsVariable effects

Case Studies

A notable case study involved a series of derivatives based on the cyclobutyl framework that were screened for anticancer properties. The results indicated that specific substitutions not only improved potency but also altered pharmacokinetic profiles favorably, suggesting potential for oral bioavailability .

Example Case Study: Cyclobutyl Derivatives in Cancer Therapy

  • Objective : To evaluate the anticancer efficacy of cyclobutyl derivatives.
  • Methodology : High-throughput screening against multiple cancer cell lines.
  • Findings : Certain derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics, suggesting they could serve as lead compounds for further development.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate?

  • Methodological Answer : The synthesis often involves cyclobutane ring formation and esterification. For example, cyclocondensation of 4-methoxyphenylacetate precursors with strained cyclic intermediates (e.g., oxetanes or epoxides) can yield the cyclobutyl core . A key step is the use of copper-mediated cross-linking reactions for regioselective coupling, as seen in analogous thioester syntheses (e.g., Ethyl 2-(2-bromo-4-methoxyphenyl)acetate in dichloromethane/THF with column chromatography purification) . Solvent selection (e.g., THF, DMF, or chlorinated hydrocarbons) significantly impacts reaction efficiency .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : 1H NMR and HRMS are critical for structural confirmation. For instance, Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate (a structural analog) shows distinct NMR peaks: δ1.34 (t, CH3), 3.83 (s, CH2), 3.86 (s, OCH3), and aromatic protons at δ6.88–7.14 . HRMS data ([M+H]+: 274.0694) further validate molecular weight .
Key NMR Signals Chemical Shift (δ, ppm)Assignment
OCH33.86 (s)Methoxy group
CH2COOEt3.83 (s)Acetate methylene
Aromatic protons6.88–7.14 (d)4-Methoxyphenyl ring

Advanced Research Questions

Q. How does the cyclobutyl ring's strain influence the compound's reactivity?

  • Methodological Answer : The cyclobutane ring’s high angle strain (≈90° bond angles vs. 109.5° in cyclohexane) enhances electrophilic reactivity. This strain facilitates ring-opening reactions, as observed in ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate, where the epoxide undergoes nucleophilic attack at the cyclobutyl carbon . Computational studies (e.g., PubChem’s IUPAC data ) suggest increased susceptibility to nucleophilic substitution or [2+2] cycloadditions.

Q. What are the challenges in achieving regioselectivity during functionalization of the cyclobutane ring?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bromination of the cyclobutyl-acetate derivative in required low temperatures (-78°C) and THF as a solvent to direct substitution to the para position of the methoxyphenyl group . Competing pathways (e.g., ring-opening vs. aryl substitution) can be mitigated using bulky ligands in transition metal catalysis .
Reaction Conditions Comparison SolventTemperatureYield (%)
Bromination (para-selectivity)THF-78°C79
CyclocondensationDCM23°C65

Q. How do solvent polarity and proticity affect the compound’s stability in synthetic pathways?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates via dipole interactions, while protic solvents (e.g., ethanol) may hydrolyze the ester group. In , THF improved cyclization efficiency for Apixaban intermediates, whereas chlorinated solvents minimized side reactions . Accelerated stability studies (e.g., HPLC monitoring under varied pH/temperature) are recommended for long-term storage .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar cyclobutyl-acetate syntheses: How to address them?

  • Methodological Answer : Yield variations often arise from solvent purity or reaction scale. For example, reports 79% yield for Ethyl 2-(2-bromo-4-methoxyphenyl)acetate using ultra-dry THF, while notes lower yields (65%) in DCM due to trace moisture . Replicating conditions with rigorous drying (e.g., molecular sieves) and inert atmospheres is critical.

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